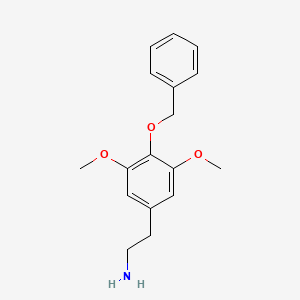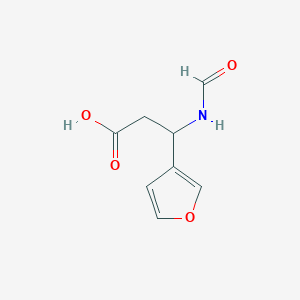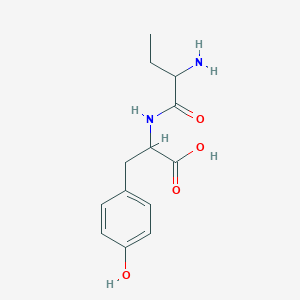
Methyl4-oxo-1,4,5,6,7,8-hexahydroquinoline-2-carboxylatehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-oxo-1,4,5,6,7,8-hexahydroquinoline-2-carboxylate hydrochloride is a chemical compound with the molecular formula C11H14ClNO3 and a molecular weight of 243.69 . This compound belongs to the class of hexahydroquinolines, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The typical Hantzsch reaction involves the cyclocondensation of an aldehyde, β-ketoester, 1,3-cyclohexanedione, and ammonia or ammonium acetate in acetic acid or refluxing ethanol . This method allows for the synthesis of symmetrical and unsymmetrical dihydropyridines and polyhydroquinolines .
Industrial Production Methods
Industrial production of methyl 4-oxo-1,4,5,6,7,8-hexahydroquinoline-2-carboxylate hydrochloride involves scaling up the Hantzsch reaction under controlled conditions to ensure high yield and purity . The reaction is typically carried out in large reactors with precise temperature and pH control to optimize the reaction rate and product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxo-1,4,5,6,7,8-hexahydroquinoline-2-carboxylate hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions
Substitution: Substitution reactions often involve nucleophiles such as amines and thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted hexahydroquinoline derivatives, which exhibit enhanced biological activities and pharmacological properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of methyl 4-oxo-1,4,5,6,7,8-hexahydroquinoline-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways . The compound exerts its effects by binding to enzymes and receptors, modulating their activities and influencing cellular processes . The exact molecular targets and pathways involved vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
5-Oxo-1,4,5,6,7,8-hexahydroquinoline (5-oxo-HHQ): A fused heterocycle with diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties.
2-Chloroquinoline-based derivatives: These compounds exhibit antiviral, anticancer, and antibacterial activities.
Uniqueness
Methyl 4-oxo-1,4,5,6,7,8-hexahydroquinoline-2-carboxylate hydrochloride is unique due to its specific structural features and the range of biological activities it exhibits . Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C11H14ClNO3 |
|---|---|
Molecular Weight |
243.68 g/mol |
IUPAC Name |
methyl 4-oxo-5,6,7,8-tetrahydro-1H-quinoline-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H13NO3.ClH/c1-15-11(14)9-6-10(13)7-4-2-3-5-8(7)12-9;/h6H,2-5H2,1H3,(H,12,13);1H |
InChI Key |
QLJZWFYUMXWEAI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=O)C2=C(N1)CCCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


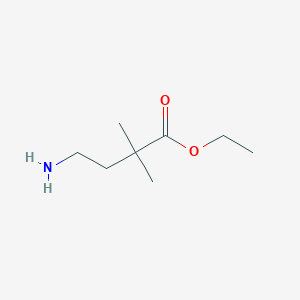
![rac-2-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]aceticacidhydrochloride](/img/structure/B13578835.png)



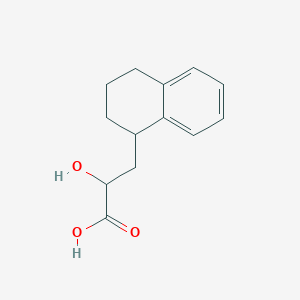
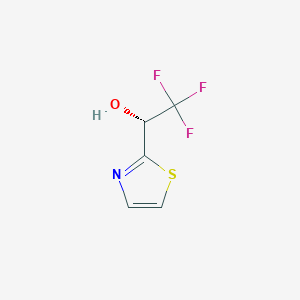
![6,6-dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-3-aminedihydrochloride](/img/structure/B13578877.png)
![3-[2-(dimethylamino)acetamido]-N-methylpropanamidehydrochloride](/img/structure/B13578884.png)
![4-acetyl-N-[3-(diethylcarbamoyl)phenyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide](/img/structure/B13578885.png)
![[2,2-Dimethyl-3-(2-methylpropyl)cyclopropyl]methanamine](/img/structure/B13578888.png)
